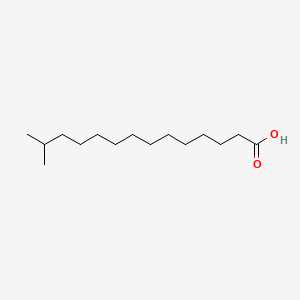

13-Methyltetradecanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 13-méthyltétradécanoïque peut être synthétisé par des méthodes chimiques. Une approche courante implique l'estérification de l'acide 13-méthyl-trans-2-tétradécénoïque avec du méthanol en présence d'un catalyseur acide . La réaction se déroule sous reflux, conduisant à la formation de l'ester souhaité, qui peut ensuite être hydrolysé pour donner l'acide 13-méthyltétradécanoïque.

Méthodes de production industrielle : La production industrielle d'acide 13-méthyltétradécanoïque implique souvent la fermentation bactérienne. Par exemple, il a été initialement purifié à partir d'un produit de fermentation de soja appelé Yang Zhen Hua 851 . Cette méthode tire parti des voies biosynthétiques naturelles des micro-organismes pour produire le composé en quantités significatives.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 13-méthyltétradécanoïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des cétones ou des alcools correspondants.

Réduction : Le groupe acide carboxylique peut être réduit pour former l'alcool correspondant.

Estérification : Il réagit avec les alcools en présence d'un catalyseur acide pour former des esters.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Estérification : Des catalyseurs acides tels que l'acide sulfurique ou l'acide chlorhydrique sont utilisés.

Principaux produits :

Oxydation : Cétones ou alcools.

Réduction : Alcools.

Estérification : Esters.

4. Applications de la recherche scientifique

L'acide 13-méthyltétradécanoïque a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des acides gras et de leurs dérivés.

Biologie : Il sert de composé modèle pour étudier le métabolisme des acides gras à chaîne ramifiée.

Médecine : Ses propriétés anticancéreuses puissantes en font un sujet d'intérêt en recherche contre le cancer.

5. Mécanisme d'action

Les effets anticancéreux de l'acide 13-méthyltétradécanoïque sont principalement dus à sa capacité à induire l'apoptose dans les cellules cancéreuses. Ce processus implique la régulation négative de la phosphorylation de l'AKT, ce qui conduit à l'activation des caspases, en particulier la caspase-3 . Les caspases sont des enzymes protéolytiques qui jouent un rôle crucial dans la phase d'exécution de l'apoptose cellulaire. De plus, l'acide 13-méthyltétradécanoïque favorise le dysfonctionnement mitochondrial, conduisant à la libération du cytochrome c et à l'activation de la voie apoptotique .

Composés similaires :

Acide tétradécanoïque (acide myristique) : Un acide gras saturé à chaîne droite présentant des propriétés physiques similaires, mais dépourvu de la structure ramifiée de l'acide 13-méthyltétradécanoïque.

Acide 12-méthyltétradécanoïque : Un autre acide gras à chaîne ramifiée présentant une structure similaire, mais différent par la position du groupe méthyle.

Unicité : L'acide 13-méthyltétradécanoïque est unique en raison de sa structure ramifiée spécifique, qui confère des propriétés biologiques distinctes, en particulier ses puissants effets anticancéreux . La position du groupe méthyle au 13e atome de carbone est cruciale pour son activité biologique, le différenciant d'autres acides gras similaires.

Applications De Recherche Scientifique

13-Methyltetradecanoic acid (13-MTD) is a saturated, branched-chain fatty acid that has garnered significant attention in scientific research for its potential applications, particularly in cancer therapy . Originally purified from a soy fermentation product, 13-MTD is now chemically synthesized, retaining the biological properties of its natural form .

Scientific Research Applications

Anti-cancer agent 13-MTD has demonstrated the ability to induce apoptosis, or programmed cell death, in certain human cancer cells . Research indicates that 13-MTD can inhibit the growth of various cancer cell lines, including breast, prostate, liver, leukemia, and bladder cancer cells .

Studies and Results

- T-Cell Lymphomas In vitro and in vivo studies have demonstrated 13-MTD's anticancer activity on tumor cells developing in T-cell lymphomas. The results showed that 13-MTD inhibits tumor cell growth by down-regulating p-AKT .

- Bladder Cancer Cells 13-MTD inhibits the growth of human bladder cancer cells through mitochondrial-mediated apoptosis, regulating the AKT and MAPK pathways .

- SKBR-3 cells Treatment of SKBR-3 cells with 13-MTD lowered the cell viability and induced apoptosis, disrupting the mitochondrial integrity and increasing the nuclear translocation of apoptosis inducing factor .

Advantages over Chemotherapy

- Low Toxicity Unlike many traditional chemotherapy drugs, 13-MTD exhibits low toxicity levels and minimal side effects .

- Effectiveness As a foreign agent, 13-MTD can effectively combat a range of cancerous mutations, unlike other fatty acids that may be less effective due to the body's environmental state or stress levels .

Clinical Implications

13-MTD is being considered as a potential chemotherapeutic supplement due to its ability to induce apoptosis in cancer cells with minimal toxicity .

Adipose Tissue Turnover

Studies have shown that 13-MTD does not harm participants and can be used as a structurally labeled marker for investigating the mobility of fatty acyl chains in adipose tissue .

Mécanisme D'action

The anticancer effects of 13-Methyltetradecanoic acid are primarily due to its ability to induce apoptosis in cancer cells. This process involves the down-regulation of AKT phosphorylation, which leads to the activation of caspases, particularly caspase-3 . Caspases are proteolytic enzymes that play a crucial role in the execution phase of cell apoptosis. Additionally, this compound promotes mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the apoptotic pathway .

Comparaison Avec Des Composés Similaires

Tetradecanoic acid (Myristic acid): A straight-chain saturated fatty acid with similar physical properties but lacks the branched structure of 13-Methyltetradecanoic acid.

12-Methyltetradecanoic acid: Another branched-chain fatty acid with a similar structure but differs in the position of the methyl group.

Uniqueness: this compound is unique due to its specific branched structure, which imparts distinct biological properties, particularly its potent anticancer effects . The position of the methyl group at the 13th carbon atom is crucial for its biological activity, differentiating it from other similar fatty acids.

Activité Biologique

13-Methyltetradecanoic acid (13-MTD), also known as iso-15:0, is a branched-chain fatty acid derived primarily from certain microbial fermentation processes, notably from soy products. This compound has garnered attention for its potential biological activities, particularly its anti-cancer properties. This article explores the biological activity of 13-MTD, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

Research indicates that 13-MTD exerts its biological effects primarily through the induction of apoptosis in various cancer cell lines. The underlying mechanisms involve:

- Down-regulation of AKT Phosphorylation : 13-MTD significantly reduces the phosphorylation of AKT, a serine-threonine kinase crucial for cell survival. This down-regulation is associated with increased apoptosis in T-cell non-Hodgkin lymphoma (T-NHL) cells .

- Caspase Activation : Following AKT down-regulation, 13-MTD activates caspases, leading to programmed cell death. Specifically, caspase-3 activation has been observed in response to 13-MTD treatment .

- Cell Cycle Arrest : 13-MTD treatment results in G1 phase arrest in T-NHL cells, contributing to its anti-proliferative effects .

Biological Activity Studies

Numerous studies have evaluated the biological activity of 13-MTD across different cancer types. Below is a summary of key findings:

Case Studies

- Anti-Tumor Activity in T-NHL : In a study involving Jurkat and Hut78 cells, treatment with 13-MTD led to a significant increase in apoptotic cells after 12 hours of exposure. The apoptotic effect was dose-dependent and correlated with the cleavage of pro-caspase-3 and PARP .

- In Vivo Efficacy : In xenograft models, 13-MTD demonstrated a tumor inhibition rate of approximately 40%, reinforcing its potential as an anti-cancer agent .

Additional Biological Activities

Beyond its anti-cancer properties, 13-MTD has shown promise in other areas:

- Metabolic Regulation : It has been identified as a potential modulator of endothelial lipase activity, which plays a role in lipid metabolism and could have implications for metabolic syndrome treatment .

- Cytotoxicity Against Tumor Cells : Studies have noted that 13-MTD exhibits higher cytotoxicity compared to other fatty acids like n-C14:0, indicating its potency as a therapeutic agent against various tumors .

Propriétés

IUPAC Name |

13-methyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCYQVNGROEVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179552 | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2485-71-4, 50973-09-6 | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13-Methylmyristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13-METHYLTETRADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09T9M1LTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.